molecular formula C10H15N3O B2626559 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one CAS No. 2320195-74-0

6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2626559
CAS No.: 2320195-74-0
M. Wt: 193.25
InChI Key: KXQADMCVGYRNEM-UHFFFAOYSA-N
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Description

6-(Cyclopentylamino)-3-methylpyrimidin-4(3H)-one (CAS 2320195-74-0) is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It features a pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry for its relevance in drug discovery efforts. This structure is related to the dihydro-4-oxopyrimidine (DABO) family of compounds, which have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The cyclopentylamino substituent at the 6-position is a key structural feature, as similar cycloalkyl groups have been shown to contribute significantly to the potency of related therapeutic agents by optimizing interactions within hydrophobic enzyme pockets . This compound is provided as a solid for research purposes. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

6-(cyclopentylamino)-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13-7-11-9(6-10(13)14)12-8-4-2-3-5-8/h6-8,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQADMCVGYRNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with cyclopentylamine. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylamino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Cancer Treatment

The inhibition of PI3Kα by 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one has been linked to potential applications in oncology. By targeting this pathway, the compound can help to overcome resistance to conventional cytotoxic agents used in cancer treatment . Research indicates that compounds with similar structures have shown promise in preclinical models for treating various types of tumors .

Antiangiogenic Properties

Recent studies suggest that this compound may also possess antiangiogenic properties, which are vital for inhibiting tumor growth by preventing the formation of new blood vessels that supply nutrients to tumors. Compounds with similar mechanisms have demonstrated effectiveness in reducing angiogenesis in vitro, indicating a potential application for this compound in cancer therapies focused on vascular targeting .

In Vitro Studies

In a series of experiments evaluating the compound's biological activity, it was found to inhibit cell proliferation and induce apoptosis in cancer cell lines at low micromolar concentrations. These findings align with the observed effects of other pyrimidine derivatives that target similar pathways .

Mechanism of Action

The mechanism of action of 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N6-cyclopentyladenosine: A compound with a similar cyclopentylamino group but different core structure.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with similar biological activities but different structural frameworks.

Uniqueness

6-(Cyclopentylamino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

6-(Cyclopentylamino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a promising candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O, with a molecular weight of 189.23 g/mol. The structure features a pyrimidine ring substituted with a cyclopentylamino group and a methyl group, which influences its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in DNA replication and repair, making it a candidate for anticancer therapy. Additionally, the compound's ability to bind to various receptors suggests potential applications in treating other diseases.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values suggest that the compound is particularly effective against lung (A549) and breast cancer (MCF-7) cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains, although specific IC50 values are still under investigation. Future studies will focus on elucidating the structure-activity relationship (SAR) to enhance antimicrobial efficacy.

Case Studies

  • In Vitro Cytotoxicity Evaluation :
    A study conducted on several pyrimidine derivatives, including this compound, demonstrated that it significantly inhibited cell proliferation in A549 and MCF-7 cell lines compared to controls . The mechanism involved apoptosis induction, with flow cytometry showing increased late apoptosis rates in treated cells.
  • Kinase Inhibition :
    The compound has been investigated for its inhibitory effects on c-Met kinase, which is overexpressed in several cancers. In vitro assays revealed that it could inhibit c-Met activity with IC50 values comparable to established inhibitors . This positions it as a potential lead compound for developing targeted cancer therapies.

Comparison with Similar Compounds

When compared to similar compounds such as triazolo-pyridazine derivatives, this compound stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct biological properties .

Compound Activity
2-Chloro-N6-cyclopentyladenosineSimilar structure, different core
Triazolo-pyridazine derivativesSimilar activity but different framework

Q & A

Q. What are the common synthetic routes for 6-(cyclopentylamino)-3-methylpyrimidin-4(3H)-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves alkylation of a pyrimidinone core. For example, methylation of a thioether precursor (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH) yields intermediates like 2-methylthio derivatives . Subsequent substitution with cyclopentylamine at elevated temperatures (~140°C) introduces the cyclopentylamino group. Characterization relies on ¹H NMR (to confirm substitution patterns), elemental analysis (composition verification), and chromatomass spectrometry (purity assessment) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. For example, SHELX software enables refinement of atomic coordinates and thermal parameters, resolving ambiguities in substituent orientation (e.g., cyclopentyl group conformation). Data collection requires high-resolution crystals, often grown via slow evaporation in polar solvents. The final structure is validated using R-factor metrics and electron density maps .

Q. What in vitro assays are used for initial pharmacological screening of this compound?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition : Testing against kinases or proteases via fluorescence-based activity assays (e.g., PCSK9 inhibition, as seen in structurally related pyrimidinones ).
  • Cytotoxicity : MTT or SRB assays in cancer cell lines to assess antiproliferative activity.
  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to estimate half-life and CYP450 interactions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Optimization involves:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilic substitution rates for cyclopentylamine .
  • Catalysis : Transition metals (e.g., Pd/C) may accelerate coupling reactions in aryl-substituted analogs.
  • Temperature control : Microwave-assisted synthesis reduces reaction times for thermally sensitive intermediates.
  • Byproduct analysis : LC-MS monitors side reactions (e.g., over-alkylation) to adjust stoichiometry .

Q. How do electronic effects of substituents influence the compound’s reactivity in nitration or halogenation reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) deactivate the pyrimidinone ring toward electrophilic substitution, directing nitration to specific positions. For example, nitration of 6-hydroxy-2-methylpyrimidin-4(3H)-one in concentrated H₂SO₄ (~80%) with NOx species selectively introduces nitro groups at the 5-position. Kinetic studies (UV-Vis monitoring) and DFT calculations can predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) require:
  • Standardized assays : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays).
  • Structural analogs : Testing derivatives to isolate substituent effects (e.g., cyclopentyl vs. cyclohexyl groups).
  • Meta-analysis : Comparing datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

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